molecular formula C11H15O6P B14734902 1,3-Benzodioxol-5-yl diethyl phosphate CAS No. 5460-52-6

1,3-Benzodioxol-5-yl diethyl phosphate

Cat. No.: B14734902
CAS No.: 5460-52-6
M. Wt: 274.21 g/mol
InChI Key: UIZVRCFBAYXMGM-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl diethyl phosphate is an organic compound with the molecular formula C11H15O6P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl diethyl phosphate typically involves the reaction of 1,3-benzodioxole with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl diethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxol-5-yl diethyl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A parent compound with similar structural features but lacks the phosphate group.

    1,3-Benzodioxol-5-yl methyl phosphate: A similar compound with a methyl group instead of diethyl.

    1,3-Benzodioxol-5-yl ethyl phosphate: Another analog with an ethyl group instead of diethyl.

Uniqueness

1,3-Benzodioxol-5-yl diethyl phosphate is unique due to its specific phosphate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

5460-52-6

Molecular Formula

C11H15O6P

Molecular Weight

274.21 g/mol

IUPAC Name

1,3-benzodioxol-5-yl diethyl phosphate

InChI

InChI=1S/C11H15O6P/c1-3-15-18(12,16-4-2)17-9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3

InChI Key

UIZVRCFBAYXMGM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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